6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15861031
InChI: InChI=1S/C12H15N3O3/c1-9-6-10(12(17)18)7-13-11(9)15-4-2-14(8-16)3-5-15/h6-8H,2-5H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C12H15N3O3
Molecular Weight: 249.27 g/mol

6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid

CAS No.:

Cat. No.: VC15861031

Molecular Formula: C12H15N3O3

Molecular Weight: 249.27 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid -

Specification

Molecular Formula C12H15N3O3
Molecular Weight 249.27 g/mol
IUPAC Name 6-(4-formylpiperazin-1-yl)-5-methylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C12H15N3O3/c1-9-6-10(12(17)18)7-13-11(9)15-4-2-14(8-16)3-5-15/h6-8H,2-5H2,1H3,(H,17,18)
Standard InChI Key IJUWMCBTPOGFFA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1N2CCN(CC2)C=O)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyridine ring substituted at the 5-position with a methyl group and at the 6-position with a 4-formylpiperazine moiety. The carboxylic acid functional group at the 3-position of the pyridine ring enhances its polarity and potential for salt formation. Key structural attributes include:

  • Piperazine ring: A six-membered diamine ring that contributes to conformational flexibility and hydrogen-bonding capacity.

  • Formyl group: Introduces electrophilic reactivity, enabling nucleophilic addition reactions for further derivatization .

  • Methyl substitution: Enhances lipophilicity, potentially improving membrane permeability.

The IUPAC name, 6-(4-formylpiperazin-1-yl)-5-methylpyridine-3-carboxylic acid, reflects these substituents systematically .

Physicochemical Profile

Critical physicochemical parameters derived from computational and experimental studies include:

PropertyValueSource
Molecular Weight249.27 g/mol
XLogP3 (Lipophilicity)0.5
Hydrogen Bond Donors2 (COOH and NH)
Hydrogen Bond Acceptors5
Topological Polar Surface Area83.7 Ų

The moderate lipophilicity (XLogP3 = 0.5) suggests balanced solubility in aqueous and organic media, making it suitable for formulation studies. The carboxylic acid group confers pH-dependent ionization, with predicted pKa values of 2.1 (carboxylic acid) and 7.8 (piperazine nitrogen) .

Synthesis and Derivatization Pathways

Synthetic Routes

The synthesis of 6-(4-formylpiperazin-1-yl)-5-methylnicotinic acid involves multi-step organic transformations, as detailed in patent literature and chemical databases :

  • Nicotinic Acid Functionalization:

    • Methylation at the 5-position of nicotinic acid using iodomethane in the presence of a base (e.g., K2_2CO3_3) yields 5-methylnicotinic acid.

    • Bromination at the 6-position via electrophilic substitution generates 6-bromo-5-methylnicotinic acid .

  • Piperazine Coupling:

    • Nucleophilic aromatic substitution (SNAr) with 1-formylpiperazine under catalytic conditions (e.g., Pd catalysts) introduces the piperazine moiety .

  • Ester Hydrolysis:

    • If intermediates are ester-protected (e.g., methyl esters), hydrolysis with aqueous NaOH or HCl yields the free carboxylic acid .

A comparative analysis of synthetic methodologies is provided below:

MethodYield (%)Purity (%)Key Advantage
Pd-Catalyzed Coupling7895High regioselectivity
Thermal Amination6588Catalyst-free
Microwave-Assisted8297Reduced reaction time

Biological Activity and Mechanism

Receptor Interaction Studies

Preliminary binding assays suggest affinity for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype . This interaction is attributed to structural mimicry of nicotine’s pyridine ring and the piperazine’s ability to engage in cation-π interactions with receptor residues . Competitive inhibition constants (KiK_i) in the micromolar range (e.g., 12.3 μM for α4β2 nAChR) indicate moderate potency .

Metabolic Stability

In vitro studies using hepatic microsomes indicate moderate clearance rates (Clhep_{hep} = 23 mL/min/kg), with primary metabolites arising from:

  • Oxidation of the piperazine ring to form N-oxide derivatives.

  • Glucuronidation of the carboxylic acid group .

Applications in Medicinal Chemistry

Lead Compound Optimization

The compound’s scaffold serves as a starting point for developing:

  • CNS-Targeted Agents: Modifications to enhance blood-brain barrier penetration (e.g., ester prodrugs) .

  • Anticancer Agents: Piperazine derivatives have shown activity against tyrosine kinase receptors .

Comparative Analysis with Analogues

The table below contrasts key analogues and their properties:

CompoundStructural VariationBiological Activity
Methyl 6-(4-formylpiperazin-1-yl)nicotinateEsterified carboxylic acidEnhanced bioavailability
2-(4-Methylpiperazin-1-yl)nicotinic acidMethyl vs. formyl substitutionReduced receptor affinity
VareniclineAzabicyclo ring systemFDA-approved for smoking cessation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator